3-(4-Methoxy-phenyl)-5,6-dihydro-imidazo(2,1-B)thiazole, hydrobromide
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Overview
Description
3-(4-Methoxy-phenyl)-5,6-dihydro-imidazo(2,1-B)thiazole, hydrobromide is a heterocyclic compound that belongs to the class of imidazo[2,1-b]thiazoles. This compound is characterized by the presence of a thiazole ring fused with an imidazole ring, and a methoxyphenyl group attached to the thiazole ring. The hydrobromide salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxy-phenyl)-5,6-dihydro-imidazo(2,1-B)thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with α-haloketones in the presence of a base to yield the desired imidazo[2,1-b]thiazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the hydrobromide salt is typically formed by reacting the free base with hydrobromic acid, followed by crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxy-phenyl)-5,6-dihydro-imidazo(2,1-B)thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-(4-Methoxy-phenyl)-5,6-dihydro-imidazo(2,1-B)thiazole, hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its pharmacological properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of 3-(4-Methoxy-phenyl)-5,6-dihydro-imidazo(2,1-B)thiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence biochemical pathways related to oxidative stress, inflammation, and cell proliferation
Comparison with Similar Compounds
Similar Compounds
- 2-Phenylimidazo[2,1-b]thiazole
- 5,6-Diphenylimidazo[2,1-b]thiazole
- Benzo[d]imidazo[2,1-b]thiazole derivatives
Uniqueness
3-(4-Methoxy-phenyl)-5,6-dihydro-imidazo(2,1-B)thiazole, hydrobromide is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical and biological properties. This structural feature enhances its solubility, stability, and potential pharmacological activities compared to other similar compounds .
Properties
Molecular Formula |
C12H13BrN2OS |
---|---|
Molecular Weight |
313.22 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole;hydrobromide |
InChI |
InChI=1S/C12H12N2OS.BrH/c1-15-10-4-2-9(3-5-10)11-8-16-12-13-6-7-14(11)12;/h2-5,8H,6-7H2,1H3;1H |
InChI Key |
ANQDLJWVJKLTBD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC3=NCCN23.Br |
solubility |
>47 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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